(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
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Overview
Description
Oprozomib is an orally active second-generation proteasome inhibitor developed by Proteolix, which was acquired by Onyx Pharmaceuticals, a subsidiary of Amgen, in 2009 . It selectively inhibits the chymotrypsin-like activity of both the constitutive proteasome and the immunoproteasome . Oprozomib is structurally related to carfilzomib and has the added benefit of being orally bioavailable . It is being investigated for the treatment of hematologic malignancies, specifically multiple myeloma .
Preparation Methods
The preparation of oprozomib involves several synthetic routes and reaction conditions. One method involves the deprotection of a dipeptide intermediate, followed by further reactions to form the final compound . Industrial production methods are still under development, with ongoing research to optimize the synthesis and improve yield and purity.
Chemical Reactions Analysis
Oprozomib undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include epoxide hydrolases and cytochrome P450 enzymes . The major products formed from these reactions include a diol of oprozomib, which is the predominant metabolite in human hepatocytes .
Scientific Research Applications
Mechanism of Action
Oprozomib exerts its effects by forming a covalent bond with the active site N-terminal threonine of the 20S proteasome . This inhibition of the proteasome leads to the accumulation of proteins that are deleterious to cell survival, promoting apoptosis in cancer cells . Oprozomib selectively inhibits the chymotrypsin-like activity of both the constitutive proteasome and the immunoproteasome .
Comparison with Similar Compounds
Oprozomib is structurally related to carfilzomib, another proteasome inhibitor . Both compounds irreversibly inhibit the proteasome, resulting in a longer duration of inhibition compared to bortezomib . Oprozomib has the added benefit of being orally bioavailable, unlike carfilzomib, which requires intravenous administration . Other similar compounds include ixazomib, an orally available boronic acid-derived proteasome inhibitor approved for the treatment of multiple myeloma .
Properties
IUPAC Name |
(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3S/c12-7-3-1-6(2-4-7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14)/b8-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARHIHDVVUHVQCP-VMPITWQZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)S2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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